N-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide
Description
N-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide is a benzoxazine-derived compound featuring a benzoxazinone core substituted with a benzamide moiety. This structure is characterized by a fused benzoxazine ring system (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl) linked via a carbonyl group to a benzene ring, which is further functionalized with a benzylcarboxamide group.
Properties
IUPAC Name |
N-benzyl-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-21-14-29-20-11-10-16(12-19(20)25-21)22(27)17-8-4-5-9-18(17)23(28)24-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFIELQHNGCKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide is a compound of interest due to its diverse biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 404.43 g/mol
- CAS Number : 11542023
This compound is characterized by a benzoxazine core, which is known for its potential biological activities.
Biological Activities
N-benzyl derivatives of benzoxazines exhibit a range of biological activities, including:
- Anticancer Activity : Research indicates that compounds with a similar structure demonstrate significant anticancer properties. For instance, studies have shown that benzoxazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
- Antimicrobial Effects : Compounds related to benzoxazines have shown activity against various pathogens, including bacteria and fungi. The presence of specific functional groups in the structure can enhance their antimicrobial potency .
- Anti-inflammatory Properties : Some studies suggest that benzoxazine derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
Case Studies
- Anticancer Studies :
- Molecular Docking Studies :
- Pharmacokinetics and Drug-Likeness :
Data Summary
| Activity Type | Effect | Cell Lines/Pathogens Studied |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | HT29 (colon), DU145 (prostate) |
| Antimicrobial | Activity against bacteria/fungi | Various pathogens |
| Anti-inflammatory | Modulation of inflammatory response | Not specified |
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Benzoxazine derivatives have shown significant anticancer properties. Studies indicate that compounds structurally similar to N-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of 3,4-dihydrobenzoxazine have been reported to induce apoptosis in human cancer cells through the activation of intrinsic pathways .
1.2 Antimicrobial Properties
The antimicrobial efficacy of benzoxazine derivatives has been widely documented. Research indicates that N-benzyl derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes.
1.3 Anti-inflammatory Effects
Compounds from the benzoxazine family have been evaluated for their anti-inflammatory properties. N-benzyl derivatives are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . These findings suggest a therapeutic potential for treating inflammatory diseases.
Agricultural Applications
2.1 Pesticidal Properties
Benzoxazine derivatives have garnered attention in agricultural research due to their pesticidal activities. This compound has been studied for its potential as an antifeedant and antifungal agent against pests affecting crops . The compound's effectiveness in disrupting the feeding behavior of herbivorous insects highlights its utility in sustainable agriculture.
2.2 Plant Growth Regulation
There is emerging evidence that certain benzoxazine derivatives can act as plant growth regulators. They may enhance growth and resistance to environmental stressors, thus improving crop yield . This application aligns with current trends toward eco-friendly agricultural practices.
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its applications. Recent studies have focused on synthesizing various derivatives to enhance biological activity while minimizing toxicity .
Table 1: Comparison of Biological Activities of Benzoxazine Derivatives
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N-benzyl derivative A | High | Moderate | Low |
| N-benzyl derivative B | Moderate | High | Moderate |
| N-benzyl derivative C | Low | High | High |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a specific derivative of N-benzyl benzoxazine exhibited potent cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than standard chemotherapeutic agents . This highlights the compound's potential as a lead structure for drug development.
Case Study 2: Agricultural Application
In field trials, a formulation containing N-benzyl benzoxazine was tested against common agricultural pests. Results showed a marked reduction in pest populations and an increase in crop yield compared to untreated controls . This underscores the compound's promise as a biopesticide.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The benzoxazinone scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis of N-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide and its analogs:
Key Observations:
- Substituent Effects on Molecular Weight: The trifluoromethylbenzyl analog exhibits the highest molecular weight (454.4) due to the electron-withdrawing CF3 group, while the methoxyphenyl variant (298.3) is lighter .
- Synthetic Efficiency: The methoxyphenyl derivative achieved an 82% yield under basic hydrolysis conditions (NaOH in MeOH/H2O) , suggesting that electron-donating groups may enhance reaction efficiency.
- Bioactivity Implications: Balcinrenone, a fluoro-substituted benzoxazinone, is clinically approved for hypertension, highlighting the pharmacological relevance of halogenation in enhancing potency or bioavailability .
Structural and Functional Divergence
- Core Modifications: Unlike N-benzyl-2-[(3-oxo...)benzamide, neuroprotective derivatives such as [(R,S)-3,3-diphenyl-5-hydroxy-2-morpholino...] (3l) incorporate morpholino and diphenyl groups, which improve solubility and target binding in CNS disorders .
- Amide Linker Variations: Compounds like 2-oxo-2-(3-oxo...)ethyl 3,6-dichloropyridine-2-carboxylate (CAS 1090925-52-2) replace the benzamide with ester linkages, altering metabolic stability .
Q & A
Q. What are the common synthetic routes for N-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the benzoxazinone core. A key step is the coupling of the benzoxazin-6-carbonyl group to the benzenecarboxamide scaffold via amide bond formation. For example, similar compounds are synthesized using condensation reactions under reflux conditions with sodium hydroxide in methanol/water mixtures to hydrolyze intermediates, followed by coupling with aniline derivatives using activating agents like EDCI or HOBt . Solvent selection (e.g., DMF or THF) and temperature control (70–80°C) are critical to minimize side reactions .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structure determination, particularly for resolving stereochemistry and validating hydrogen-bonding networks in benzoxazine derivatives .
- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies proton environments and carbonyl groups, while FT-IR confirms amide (C=O, N–H) and benzoxazine (C–O–C) functionalities. Mass spectrometry (HRMS) validates molecular weight .
Q. How can researchers assess the compound’s preliminary biological activity?
Initial screening often involves in vitro enzyme inhibition assays (e.g., acetylcholinesterase for neurological targets) or cell-based models (e.g., SH-SY5Y cells for neuroprotection studies). For benzoxazine analogs, dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard .
Advanced Research Questions
Q. How can synthetic yields be optimized for complex intermediates in the synthesis pathway?
Yield optimization requires rigorous control of reaction parameters:
- Catalyst selection : Use Pd-based catalysts for Suzuki couplings of aromatic substituents (reported yields: 60–80%) .
- Purification : Flash chromatography (ethyl acetate/hexane gradients) or preparative HPLC removes by-products like unreacted aniline or hydrolyzed esters .
- Solvent-free microwave-assisted synthesis : Reduces reaction time (from 12h to 30min) and improves purity in benzoxazine derivatives .
Q. What strategies resolve contradictions in structural elucidation (e.g., crystallographic vs. computational data)?
- Multi-technique validation : Combine X-ray diffraction with DFT calculations (e.g., Gaussian 09) to compare experimental and theoretical bond lengths/angles .
- Dynamic NMR : Resolves conformational isomerism in solution, particularly for flexible benzoxazine rings .
- Electron density maps : SHELXL refinement identifies disordered regions in crystal structures .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Introduce electron-withdrawing groups (e.g., –Cl, –F) at the benzyl or benzoxazine positions to modulate bioactivity. For example, 7-chloro analogs show enhanced binding to GABA receptors .
- Pharmacophore modeling : Tools like Schrödinger’s Phase map hydrogen-bond acceptors (amide carbonyl) and aromatic hydrophobic regions critical for activity .
- In silico docking : AutoDock Vina predicts interactions with targets like 5-HT₃ receptors, guiding synthetic prioritization .
Methodological Considerations
Q. What analytical techniques are recommended for detecting degradation products during stability studies?
- HPLC-MS/MS : Monitors hydrolytic degradation (e.g., amide bond cleavage) under accelerated conditions (40°C/75% RH) .
- TGA/DSC : Identifies thermal decomposition patterns (onset temperatures >200°C for benzoxazines) .
Q. How can researchers address low solubility in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or acetyl groups at the benzyl position to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
